molecular formula C24H19NO7S B407657 METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 406475-83-0

METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B407657
CAS No.: 406475-83-0
M. Wt: 465.5g/mol
InChI Key: TYMJFQXPLDSDOR-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C24H19NO7S and a molecular weight of 465.5 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene rings.

Scientific Research Applications

METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity can provide insights into its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-({[5-(benzenesulfonyl)-2-propanamidophenyl]amino}[(methoxycarbonyl)imino]methyl)carbamate
  • Benzenesulfonic acid derivatives
  • Benzenesulfonamide derivatives

Uniqueness

METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

methyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7S/c1-16-22(23(26)30-2)20-15-17(13-14-21(20)31-16)25(24(27)32-18-9-5-3-6-10-18)33(28,29)19-11-7-4-8-12-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMJFQXPLDSDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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